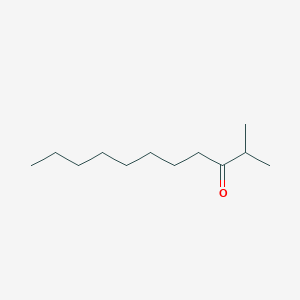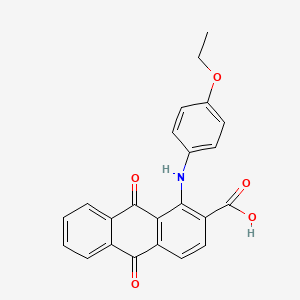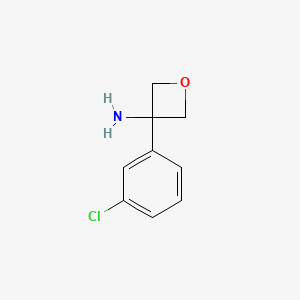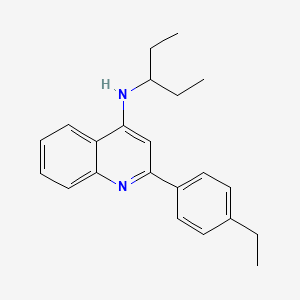
2-Methylundecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylundecan-3-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the third carbon of an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylundecan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methylundecanal with a strong base, followed by oxidation to yield the ketone. Another approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a suitable aldehyde to form the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-decene, followed by hydrogenation and subsequent oxidation. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-Methylundecanoic acid.
Reduction: 2-Methylundecan-3-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
科学研究应用
2-Methylundecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Methylundecan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, influencing cellular processes and pathways.
相似化合物的比较
2-Methylundecanal: An aldehyde with similar structural features but different reactivity.
2-Undecanone: Another methyl ketone with a slightly different carbon chain length.
2-Methylundecane: A hydrocarbon with similar carbon chain length but lacking the ketone functional group.
Uniqueness: 2-Methylundecan-3-one is unique due to its specific positioning of the methyl and ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
属性
CAS 编号 |
6315-95-3 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
2-methylundecan-3-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11H,4-10H2,1-3H3 |
InChI 键 |
GFUKRKCQQBTCNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)


![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)



